The synthesis of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide was achieved through a multistep reaction scheme. While the paper [] mentions the successful synthesis and good yields, it does not provide a detailed description of the synthesis methods, technical details, or specific parameters.
The paper [] does not present data or analyses related to the physical and chemical properties of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide. Information on properties like solubility, melting point, boiling point, and other relevant characteristics is not included.
The primary application of N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide, as explored in the provided research [], is its potential as an anticancer agent. Specifically, this compound exhibited moderate antiproliferative activity against the human liver carcinoma cell line (Hep G2) with a cell viability of 22.55 ± 0.95% compared to the starting drug acefylline (cell viability = 80 ± 3.87%) []. This suggests its potential for further development as a therapeutic agent for liver cancer treatment.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7